Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxalate is a salt or ester of oxalic acid.

Derivatives of OXALIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that are derived from the ethanedioic acid structure.

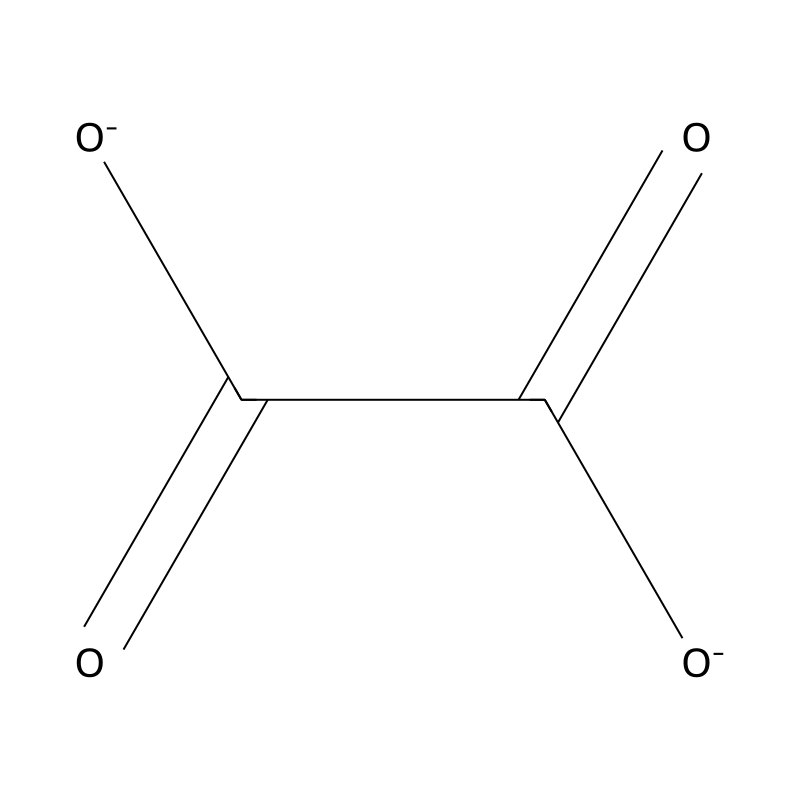

Oxalate, chemically known as ethanedioate, is a dicarboxylic acid dianion with the formula . It is colorless and exists in a planar conformation. The oxalate ion is formed through the deprotonation of both carboxyl groups of oxalic acid (). It is commonly found in various plants and can be produced through the incomplete oxidation of carbohydrates. Oxalate plays significant roles both as a plant metabolite and in human metabolism, particularly in relation to kidney stone formation .

Properties of Oxalate- Molecular Weight: 88.019 g/mol

- Charge: -2

- Solubility: Highly soluble in water, with a solubility of approximately 1,000,000 mg/L at 25°C.

- Structure: The oxalate ion has a planar structure with D2h symmetry, characterized by its two carboxylate groups linked by a carbon-carbon bond .

- Formation of Salts: Oxalate readily forms salts with various cations, such as sodium oxalate and calcium oxalate.

- Complexation: As a bidentate ligand, oxalate can chelate metal ions, forming stable complexes like potassium ferrioxalate.

- Decomposition: Upon heating, oxalic acid decomposes to form carbon dioxide and formic acid:

- Oxidation: Oxalate can be oxidized by permanganate ions in an autocatalytic reaction, which is relevant in analytical chemistry .

In biological systems, oxalate is notable for its dual role:

- Metabolism: It is produced during the metabolism of certain amino acids and carbohydrates. In humans, it can bind to minerals like calcium and iron, potentially leading to the formation of insoluble salts that may contribute to kidney stone development.

- Toxicity: While generally non-toxic at low concentrations, high levels of oxalates can lead to health issues such as kidney stones (approximately 80% of all kidney stones are calcium oxalate) and other complications related to mineral deficiencies .

Oxalate can be synthesized through several methods:

- Chemical Synthesis: It can be produced by treating sodium carbonate with carbon dioxide under controlled conditions.

- Biological Synthesis: Certain plants synthesize oxalates naturally as part of their metabolic processes.

- From Oxalic Acid: Deprotonation of oxalic acid using strong bases yields the oxalate ion .

Oxalates have diverse applications across various fields:

- Industrial Uses: Calcium oxalate is used in ceramic glazes and as a precursor for other chemical compounds.

- Pharmaceuticals: Escitalopram oxalate is utilized in treating anxiety and depression.

- Agriculture: In powdered form, it serves as a pesticide in beekeeping.

- Analytical Chemistry: Oxalates are used for titration methods due to their ability to form stable complexes with metal ions .

Research on oxalates often focuses on their interactions with minerals and metals:

- Mineral Binding: Oxalates can bind with calcium and magnesium, affecting their bioavailability and leading to potential deficiencies if consumed in large amounts.

- Metal Complexation: Studies have shown that oxalates form complexes with various metal ions, which can influence their solubility and reactivity in biological systems .

Several compounds are similar to oxalate in structure or function:

| Compound | Formula | Key Features |

|---|---|---|

| Malonate | C₃H₄O₄ | A dicarboxylic acid; used in organic synthesis. |

| Succinate | C₄H₆O₄ | A key intermediate in the citric acid cycle; less toxic. |

| Tartrate | C₄H₄O₆ | Found in wine; used as a stabilizer in food products. |

| Citrate | C₆H₈O₇ | A tricarboxylic acid; involved in energy metabolism. |

Uniqueness of Oxalate

Oxalate's uniqueness lies in its strong tendency to form insoluble complexes with divalent cations like calcium, leading to significant implications for human health (e.g., kidney stones). Additionally, its role as a bidentate ligand allows it to stabilize various metal ions through chelation more effectively than many other similar compounds .

Molecular Composition and Formula

Oxalate is a dianion with the molecular formula C₂O₄²⁻, representing the conjugate base of oxalic acid [2] [8]. The systematic name according to the International Union of Pure and Applied Chemistry nomenclature is ethanedioate, derived from its structural relationship to ethane with two carboxylate functional groups [8]. The molecular weight of the oxalate ion is 88.018 grams per mole [2] [7]. This dicarboxylic acid dianion carries a formal charge of negative two, making it a highly reactive species capable of forming numerous coordination compounds and salts [2] [8].

The oxalate ion consists of two carbon atoms covalently bonded together through a single carbon-carbon bond, with each carbon atom bonded to two oxygen atoms [3]. The structural framework can be represented as -O₂C-CO₂-, where two carboxylate groups are directly connected [3]. Each carbon atom exhibits sp² hybridization due to the planar nature of the carboxylate groups [3]. The four oxygen atoms are equivalent through resonance delocalization, contributing to the stability and unique properties of the oxalate anion [32].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂O₄²⁻ | [2] [8] |

| Molecular Weight (g/mol) | 88.018 | [2] [7] |

| Chemical Name (IUPAC) | Ethanedioate | [8] |

| Chemical Name (Common) | Oxalate | [8] |

| Charge | -2 | [2] [8] |

| Number of Resonance Structures | 4 | [32] |

Structural Conformations

The oxalate anion exhibits remarkable structural flexibility, adopting different conformations depending on its chemical environment [6] [8]. X-ray crystallographic studies of simple oxalate salts have revealed that the oxalate anion may adopt either a planar conformation with D₂ₕ molecular symmetry or a non-planar conformation where the oxygen-carbon-carbon-oxygen dihedral angles approach 90 degrees with approximate D₂ᵈ symmetry [6]. The conformation adopted by the oxalate dianion is dependent upon the size of the alkali metal to which it is bound [6].

Planar Structure (D₂ₕ Symmetry)

In the planar conformation, the oxalate anion exhibits D₂ₕ point group symmetry with all atoms lying in the same plane [6] [8]. This planar structure is characterized by an oxygen-carbon-carbon-oxygen dihedral angle of 0 degrees [6] [8]. The planar conformation is predominantly observed in the solid-state structures of alkali metal oxalates with smaller cations, including lithium oxalate, sodium oxalate, and potassium oxalate [6]. In potassium oxalate (K₂C₂O₄), the crystal structure adopts an orthorhombic system with space group Pbam, where the oxalate anion maintains perfect planarity [33].

When oxalate functions as a bidentate chelating ligand, it invariably adopts the planar conformation regardless of the metal center [6]. This preference for planarity during chelation is attributed to the optimization of orbital overlap between the metal d-orbitals and the oxygen lone pairs [6]. The planar structure maximizes the orbital interaction between the carbon-oxygen bonds on either end of the molecule, contributing to enhanced stability in coordination complexes [3].

Non-planar Structure (D₂ᵈ Symmetry)

The non-planar or staggered conformation is characterized by D₂ᵈ point group symmetry, where the two carboxylate planes are rotated relative to each other [6] [8]. In this configuration, the oxygen-carbon-carbon-oxygen dihedral angle ranges from 81 to 90 degrees [6] [8]. The staggered conformation is observed in cesium oxalate (Cs₂C₂O₄), where the dihedral angle is specifically measured at 81 degrees [6] [8]. The crystal structure of cesium oxalate adopts a monoclinic system with space group P2₁/c [33].

Rubidium oxalate presents a unique case where two polymorphic forms exist: one with a planar oxalate anion (β-Rb₂C₂O₄) isotypic to potassium oxalate, and another with a staggered oxalate anion (α-Rb₂C₂O₄) isotypic to cesium oxalate [6] [33]. In aqueous solution, Raman spectroscopic studies indicate that the oxalate anion preferentially adopts the non-planar D₂ᵈ conformation [15]. The free oxalate dianion in solution exists predominantly in the staggered configuration due to electrostatic repulsion between the negatively charged oxygen atoms [6].

Conformational Energy Barriers

The energy barrier for rotation about the central carbon-carbon bond has been computationally determined to be approximately 2 to 6 kilocalories per mole for the free dianion [6] [8]. This relatively low barrier indicates that the central carbon-carbon bond behaves as a single bond with minimal pi interactions between the two carboxylate units [6]. The conformational energy difference between planar and staggered forms can be attributed to electrostatic interactions, as unfavorable oxygen-oxygen repulsion is maximized in the planar form [6].

Quantum mechanical calculations have revealed that the dihedral angle in protein-bound oxalate structures ranges from 50 to 68 degrees, representing an intermediate conformation between the fully planar and fully staggered forms [5]. The bond between the two carboxyl groups in the oxalate dianion is unconjugated, allowing free rotation of the carboxyl groups about the carbon-carbon bond [5]. This rotational freedom enables the oxalate ion to adapt its conformation to optimize interactions with surrounding chemical environments.

| Conformation | O-C-C-O Dihedral (°) | Symmetry | Stability | Energy Barrier (kcal/mol) | Examples |

|---|---|---|---|---|---|

| Planar (D₂ₕ) | 0 | D₂ₕ | Stable in chelation | 0 (reference) | K₂C₂O₄, Na₂C₂O₄ |

| Non-planar (D₂ᵈ) | 81-90 | D₂ᵈ | Stable in free state | 2-6 | Cs₂C₂O₄, aqueous solution |

| Transition State | ~45 | C₂ | Unstable | Maximum | Rotational barrier |

Bonding Characteristics

Carbon-Carbon Bond Analysis

The carbon-carbon bond in the oxalate anion exhibits characteristics of a typical single bond with a measured bond length of 1.577 angstroms [23]. This bond length is consistent with sp²-sp² hybridized carbon atoms connected by a sigma bond [23]. The carbon-carbon bond in oxalate is slightly longer than typical aromatic carbon-carbon bonds but falls within the expected range for single bonds between sp² hybridized carbons [22]. Electronic structure calculations have confirmed that the central carbon-carbon bond is best regarded as a single bond with minimal pi character [6].

Under radical conditions, significant changes occur in the carbon-carbon bonding characteristics [24]. Formation of oxalic acid-derived radicals results in substantial weakening of the carbon-carbon bond, with the bond distance elongating to approximately 1.7 angstroms in radical cation species [24]. This elongation occurs because the carbon-carbon sigma bonding orbital contains only a single electron in the radical cation, dramatically reducing bond strength [24]. The weakening of the carbon-carbon bond in radical intermediates facilitates carbon-carbon bond cleavage reactions, which are otherwise energetically unfavorable [24].

Carbon-Oxygen Bond Properties

The carbon-oxygen bonds in the oxalate anion exhibit partial double bond character due to resonance delocalization throughout the molecule [23]. The average carbon-oxygen bond length is 1.251 angstroms, with individual measurements of 1.255 and 1.246 angstroms for the four carbon-oxygen bonds [23]. These bond lengths are intermediate between typical carbon-oxygen single bonds (approximately 1.43 angstroms) and carbon-oxygen double bonds (approximately 1.20 angstroms), indicating significant resonance stabilization [23].

The oxalate anion possesses four energetically equivalent resonance structures, with electron delocalization occurring across all four carbon-oxygen bonds [32]. This delocalization results in a calculated bond order of 1.5 for each carbon-oxygen bond [27]. The resonance structures demonstrate that each carbon-oxygen bond exhibits both single and double bond character, contributing to the overall stability of the oxalate anion [32]. Vibrational spectroscopic studies have confirmed the intermediate nature of the carbon-oxygen bonds, with characteristic stretching frequencies that differ from both pure single and double carbon-oxygen bonds [9] [25].

| Bond Type | Bond Length (Å) | Bond Character | Hybridization |

|---|---|---|---|

| C-C Bond | 1.577 | Single bond | sp²-sp² |

| C-O Bond (average) | 1.251 | Intermediate (1.5 order) | sp²-p |

| C-O Bond (individual) | 1.255 | Intermediate (1.5 order) | sp²-p |

| C-O Bond (individual) | 1.246 | Intermediate (1.5 order) | sp²-p |

Physicochemical Properties

Solubility Parameters

The solubility of oxalate salts varies significantly depending on the counter-cation, with alkali metal oxalates generally exhibiting high water solubility [17]. Sodium oxalate demonstrates excellent aqueous solubility, with measured values at 298.15 Kelvin of 0.274 moles per kilogram of water [17]. The solubility of disodium oxalate exhibits a linear relationship with temperature, increasing by approximately 0.0027 moles per kilogram per Kelvin [17]. This temperature dependence indicates that the dissolution process is endothermic, with higher temperatures favoring increased solubility [17].

Comprehensive solubility measurements for sodium oxalate across a temperature range from 273 to 373 Kelvin have established a robust empirical relationship [17]. At 273.15 Kelvin, the solubility is 0.205 moles per kilogram, increasing to 0.335 moles per kilogram at 323.15 Kelvin [17]. The linear regression analysis of solubility data yields a coefficient of determination of 0.984, confirming the excellent linear correlation between temperature and solubility [17]. The solubility of disodium oxalate is notably lower than other alkali metal oxalates, which can be attributed to the specific charge density and hydration characteristics of the sodium cation [17].

| Temperature (K) | Na₂C₂O₄ Solubility (mol/kg) | Temperature Coefficient |

|---|---|---|

| 273.15 | 0.205 | 0.0027 mol/kg/K |

| 288.15 | 0.233 | 0.0027 mol/kg/K |

| 298.15 | 0.274 | 0.0027 mol/kg/K |

| 323.15 | 0.335 | 0.0027 mol/kg/K |

| 353.15 | 0.395 | 0.0027 mol/kg/K |

Acid-Base Behavior

Oxalate ion serves as the conjugate base of oxalic acid, a diprotic acid that undergoes stepwise deprotonation in aqueous solution [8] [20]. The acid-base behavior of the oxalic acid-oxalate system is characterized by two distinct dissociation steps, each with characteristic equilibrium constants [8]. In neutral pH solutions, oxalic acid converts completely to the oxalate dianion, indicating the strong driving force for complete deprotonation under physiological conditions [8].

The oxalate ion exhibits Lewis base characteristics due to the presence of four oxygen atoms with lone electron pairs capable of coordinating to metal centers [23]. The Lewis basicity of the oxalate anion has been calculated to be 0.167 valence units, based on a coordination number of four [23]. This relatively low Lewis basicity reflects the distribution of negative charge across four oxygen atoms rather than concentration on a single basic site [23]. The oxalate anion functions effectively as a bidentate ligand, utilizing two oxygen atoms from the same molecule to form chelate complexes with metal cations [6].

Dissociation Constants

The dissociation of oxalic acid proceeds through two sequential proton loss steps, each characterized by specific equilibrium constants [8] [19]. The first dissociation constant (Ka₁) corresponds to the loss of the first proton from oxalic acid to form the hydrogen oxalate anion, with a pKa₁ value of 1.27 at 25 degrees Celsius [19]. This relatively low pKa value indicates that oxalic acid is a moderately strong acid, significantly stronger than acetic acid [20] [21].

The second dissociation constant (Ka₂) represents the loss of the second proton from hydrogen oxalate to form the fully deprotonated oxalate dianion, with a pKa₂ value of 4.27 at 25 degrees Celsius [19]. The difference between the two pKa values (ΔpKa = 3.0) reflects the electrostatic destabilization associated with removing a second proton from an already negatively charged species [8]. At neutral pH (7.0), the predominant species in solution is the oxalate dianion, with negligible concentrations of oxalic acid and only trace amounts of hydrogen oxalate [8].

Vibrational Spectroscopy

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of the oxalate anion and its coordination environment [1] [2]. The infrared spectrum of oxalate compounds exhibits characteristic absorption bands that are highly sensitive to the molecular structure and bonding interactions [3].

The most prominent features in oxalate infrared spectra are the carbonyl stretching vibrations. The antisymmetric carbon-oxygen stretching mode appears as a strong absorption between 1757 and 1585 cm⁻¹, with specific examples including 1675 cm⁻¹ in copper potassium oxalate and 1674 cm⁻¹ in copper sodium oxalate [2]. This band is particularly sensitive to the coordination environment and hydrogen bonding interactions surrounding the oxalate ligand [4].

The symmetric carbon-oxygen stretching vibrations occur at lower frequencies, typically around 1400 cm⁻¹. In copper oxalate complexes, these bands appear at 1456-1461 cm⁻¹ with strong intensity [2]. The frequency position of this mode is influenced by the nature of the coordinated metal cation and the overall symmetry of the oxalate complex [5].

Table 1: Infrared Absorption Frequencies of Representative Oxalate Compounds

| Compound | Antisymmetric C=O (cm⁻¹) | Symmetric C=O (cm⁻¹) | C-C Stretch (cm⁻¹) | OCO Bend (cm⁻¹) |

|---|---|---|---|---|

| Copper potassium oxalate | 1675 | 1456 | 893 | 803 |

| Copper sodium oxalate | 1674 | 1461 | 900 | 812 |

| Copper ammonium oxalate | 1656 | 1453 | 895 | 805 |

| Sodium oxalate | 1639 | ~1400 | ~890 | ~810 |

The carbon-carbon stretching mode appears as a medium-intensity band around 900 cm⁻¹. This vibration is characteristic of the central C-C bond in the oxalate structure and shows minimal variation across different metal complexes [2] [6]. The OCO bending modes are observed between 800-860 cm⁻¹ and provide information about the distortion of the carboxylate groups upon coordination [7].

Lower frequency regions contain deformation modes of the OCO groups, typically appearing between 700-730 cm⁻¹ [2]. These modes are sensitive to the coordination geometry and can be used to distinguish between different binding modes of the oxalate ligand [8].

Hydrated oxalate compounds exhibit additional bands due to water molecules. The oxygen-hydrogen stretching vibrations of coordinated water appear as strong absorptions between 3400-3600 cm⁻¹ [2] [9]. The exact position and splitting pattern of these bands provide information about the hydrogen bonding network in the crystal structure [10].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for modes that are Raman-active but infrared-inactive due to selection rules [11]. The oxalate anion exhibits distinctive Raman signatures that are highly dependent on its structural conformation and coordination environment [12] [13].

Table 2: Characteristic Raman Frequencies of Oxalate Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Representative Examples | Relative Intensity |

|---|---|---|---|

| C-C stretching | 880-920 | 909 (weddellite), 884 (natroxalate) | Strong |

| Symmetric CO₂ stretching | 1450-1490 | 1468 (weddellite), 1456 (natroxalate) | Strong |

| Antisymmetric CO₂ stretching | 1580-1650 | 1600 (aqueous solution) | Strong |

| OCO bending | 450-550 | 505 (calcium oxalates) | Medium |

The carbon-carbon stretching mode is particularly prominent in Raman spectra, appearing as a strong band between 880-920 cm⁻¹ [14]. In calcium oxalate monohydrate (weddellite), this mode appears at 909 cm⁻¹, while in sodium oxalate (natroxalate) it occurs at 884 cm⁻¹ [14]. This frequency shift reflects the different coordination environments and crystal packing arrangements in these compounds [15].

The symmetric carbon-oxygen stretching modes appear between 1450-1490 cm⁻¹ with strong intensity [14]. These bands are particularly useful for distinguishing between different structural forms of oxalate minerals. For example, weddellite shows this mode at 1468 cm⁻¹, while natroxalate exhibits it at 1456 cm⁻¹ [14] [16].

Raman spectroscopy is especially valuable for studying the conformational flexibility of the oxalate anion [17]. In aqueous solution, the oxalate ion can adopt different conformations characterized by the dihedral angle between the two carboxylate planes [7] [18]. Two-dimensional infrared vibrational echo spectroscopy has revealed that oxalate vibrational excitation becomes localized onto individual carboxylate groups within approximately 450 femtoseconds [7].

The Raman spectra of natural oxalate minerals show distinctive patterns that allow for mineral identification [14]. Each oxalate mineral exhibits characteristic wavenumbers for the carbon-oxygen stretching vibrations, which are sensitive to the nature and size of the coordinated cation [16]. This cation sensitivity makes Raman spectroscopy a powerful tool for analyzing complex oxalate-containing systems [19].

Nuclear Magnetic Resonance

Oxygen-17 Solid-state Nuclear Magnetic Resonance Studies

Oxygen-17 solid-state nuclear magnetic resonance spectroscopy has emerged as a powerful technique for investigating oxalate binding modes and local environments at the atomic scale [20]. The ¹⁷O nucleus, with a nuclear spin of 5/2, provides unique insights into the coordination chemistry and hydrogen bonding interactions of oxalate oxygen atoms [21] [22].

Table 3: Oxygen-17 Nuclear Magnetic Resonance Parameters for Calcium Oxalate Phases

| Compound Phase | δ_iso (ppm) | C_Q | (MHz) | η_Q | Oxygen Assignment | Magnetic Field (T) | |

|---|---|---|---|---|---|---|---|

| LT-COM | 254.1 ± 0.1 | 7.27 ± 0.02 | 0.52 ± 0.01 | LT-O₇ | 9.4, 14.1, 18.8 | ||

| LT-COM | 258.3 ± 0.3 | 7.30 ± 0.02 | 0.50 ± 0.01 | LT-O₆ | 9.4, 14.1, 18.8 | ||

| LT-COM | 264.8 ± 0.6 | 7.31 ± 0.04 | 0.40 ± 0.01 | LT-O₅ | 9.4, 14.1, 18.8 | ||

| HT-COM | 256.0 ± 0.5 | 7.13 ± 0.02 | 0.55 ± 0.01 | HT-O₁₁ | 9.4, 14.1, 17.6, 18.8 | ||

| HT-COM | 262.8 ± 0.4 | 7.49 ± 0.01 | 0.52 ± 0.01 | HT-O₉ | 9.4, 14.1, 17.6, 18.8 | ||

| Anhydrous COA | 242.6 ± 0.1 | 6.96 ± 0.10 | 0.74 ± 0.01 | A-O₁₅ | 17.6, 9.4 | ||

| Anhydrous COA | 282.4 ± 0.1 | 7.88 ± 0.08 | 0.24 ± 0.01 | A-O₁₄ | 17.6, 9.4 |

The ¹⁷O chemical shifts of oxalate oxygen atoms span a range from approximately 242 to 282 parts per million, providing excellent sensitivity to local binding environments [20] [21]. Low-temperature calcium oxalate monohydrate exhibits eight inequivalent oxygen sites with chemical shifts ranging from 254.1 to 264.8 ppm [21]. This narrow chemical shift range of only 11 ppm demonstrates the high resolution capabilities of modern ¹⁷O nuclear magnetic resonance techniques [20].

The quadrupolar coupling constants for oxalate oxygen atoms typically range from 6.96 to 7.88 megahertz [21]. These values are sensitive to the local electric field gradient at the oxygen nucleus and provide detailed information about the coordination geometry and hydrogen bonding interactions [23]. The asymmetry parameter η_Q varies between 0.24 and 0.74, reflecting different degrees of asymmetry in the local environment of the oxygen atoms [21].

High-resolution ¹⁷O nuclear magnetic resonance studies have revealed structural differences between various calcium oxalate phases [20]. The transition from low-temperature to high-temperature calcium oxalate monohydrate results in significant changes in the ¹⁷O nuclear magnetic resonance parameters, with some oxygen sites showing chemical shift changes of several parts per million [21]. These changes reflect alterations in the hydrogen bonding network and calcium coordination upon heating [23].

The anhydrous calcium oxalate phase exhibits the most distinctive ¹⁷O nuclear magnetic resonance signature, with one oxygen site showing an unusually high chemical shift of 282.4 ppm [21]. This site is assigned to oxygen atoms that are not involved in hydrogen bonding and experience a different coordination environment compared to the hydrated phases [20].

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the electronic environment of the carbon atoms in oxalate compounds [24] [25]. The ¹³C chemical shifts of oxalate carbons typically appear in the carboxyl region between 155-170 parts per million [26] [25].

Table 4: Carbon-13 Chemical Shifts in Oxalate Compounds

| Oxalate Form | Carbon Assignment | δ_iso (ppm) | Temperature | Notes |

|---|---|---|---|---|

| LT-COM | C₁ | 167.9 | 20°C | Low-temperature monohydrate |

| LT-COM | C₂ | 167.7 | 20°C | Low-temperature monohydrate |

| LT-COM | C₃ | 168.9 | 20°C | Low-temperature monohydrate |

| LT-COM | C₄ | 168.7 | 20°C | Low-temperature monohydrate |

| HT-COM | C₅ | ~168.8 | 75°C | High-temperature monohydrate |

| HT-COM | C₆ | ~167.8 | 75°C | High-temperature monohydrate |

The low-temperature calcium oxalate monohydrate exhibits four distinct ¹³C resonances due to the presence of two crystallographically inequivalent oxalate ions [21] [24]. These resonances appear in a narrow range between 167.7 and 168.9 ppm, with the small chemical shift differences reflecting subtle variations in the local coordination environment [25].

Upon heating to form the high-temperature phase, the four ¹³C resonances merge into two signals at approximately 167.8 and 168.8 ppm [21]. This spectral simplification reflects the increased molecular symmetry in the high-temperature structure, where the distinction between the two inequivalent oxalate environments is reduced due to enhanced molecular dynamics [17].

The ¹³C chemical shift tensor elements provide additional structural information [25]. Studies of oxalate compounds have shown that the σ₁₁ component is oriented approximately along the carbon-carbon bond direction, while σ₃₃ is perpendicular to the carboxylate plane [25]. Protonation of oxalate groups results in increased shielding of the σ₂₂ component and can produce tensor rotation around σ₃₃ [25].

Temperature-dependent ¹³C nuclear magnetic resonance studies reveal dynamic processes in oxalate compounds [27]. Variable-temperature experiments show that conformational changes and molecular motions affect the ¹³C line shapes and chemical shifts, providing insights into the flexibility of the oxalate framework [7] [21].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Oxalate

Dates

Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022